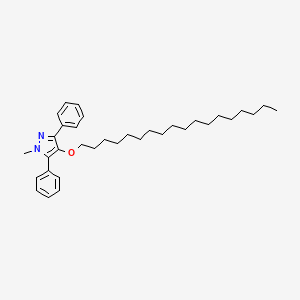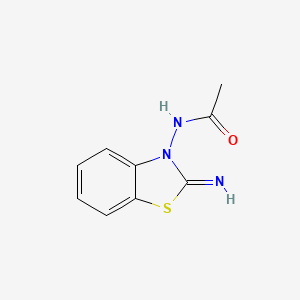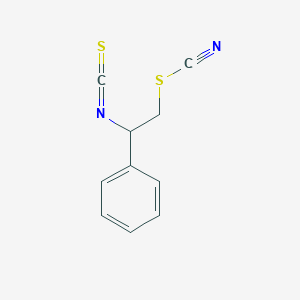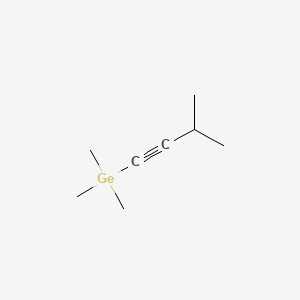
Germane, trimethyl(3-methyl-1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, trimethyl(3-methyl-1-butynyl)- is an organogermanium compound with the molecular formula C8H16Ge It is characterized by the presence of a germanium atom bonded to a trimethyl group and a 3-methyl-1-butynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Germane, trimethyl(3-methyl-1-butynyl)- typically involves the reaction of germanium tetrachloride with trimethylaluminum and 3-methyl-1-butyne. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
GeCl4+Al(CH3)3+CH3C≡CCH2CH3→Ge(CH3)3C≡CCH2CH3+AlCl3
Industrial Production Methods
Industrial production of Germane, trimethyl(3-methyl-1-butynyl)- involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Germane, trimethyl(3-methyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
Substitution: The trimethyl and 3-methyl-1-butynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Germane, trimethyl(3-methyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which Germane, trimethyl(3-methyl-1-butynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Germane, trimethyl(3-methyl-1-propynyl)-
- Germane, trimethyl(3-methyl-1-butynyl)-
- Germane, trimethyl(3-methyl-1-pentynyl)-
Uniqueness
Germane, trimethyl(3-methyl-1-butynyl)- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61228-16-8 |
|---|---|
Molekularformel |
C8H16Ge |
Molekulargewicht |
184.84 g/mol |
IUPAC-Name |
trimethyl(3-methylbut-1-ynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |
InChI-Schlüssel |
JQQLQOMJXXLHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C#C[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)



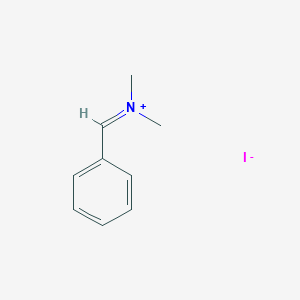

![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
